molecular formula C21H23F3N2O2 B2884233 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1796970-73-4

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Katalognummer B2884233
CAS-Nummer: 1796970-73-4
Molekulargewicht: 392.422
InChI-Schlüssel: APWGLARICLTBLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent inhibitor of both the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are key enzymes involved in the regulation of B-cell receptor signaling and T-cell receptor signaling, respectively.

Wirkmechanismus

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide inhibits BTK and ITK by binding to the ATP-binding site of these enzymes, thereby preventing their activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling and T-cell receptor signaling, which are critical for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
Inhibition of BTK and ITK by this compound leads to several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of cytokine production. It also leads to modulation of the tumor microenvironment, including inhibition of angiogenesis and recruitment of immune cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has several advantages for lab experiments, including its potency and selectivity for BTK and ITK, its ability to synergize with other anticancer agents, and its favorable pharmacokinetic properties. However, it also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for the development of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide and other BTK/ITK inhibitors. These include the evaluation of their efficacy in combination with other immunotherapeutic agents, such as checkpoint inhibitors and CAR-T cells, and the development of biomarkers to predict response to therapy. Additionally, the identification of new targets and pathways involved in B-cell receptor signaling and T-cell receptor signaling could lead to the development of novel combination therapies for the treatment of cancer.

Synthesemethoden

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves several steps, starting from commercially available starting materials. The key intermediate is 4-(3-methoxypyrrolidin-1-yl)aniline, which is then coupled with 3-(4-(trifluoromethyl)phenyl)propanoic acid to form the final product. The synthesis has been optimized to achieve high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to have potent antitumor activity both in vitro and in vivo, and to synergize with other anticancer agents such as rituximab and lenalidomide. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with relapsed or refractory B-cell malignancies.

Eigenschaften

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O2/c1-28-19-12-13-26(14-19)18-9-7-17(8-10-18)25-20(27)11-4-15-2-5-16(6-3-15)21(22,23)24/h2-3,5-10,19H,4,11-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWGLARICLTBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.